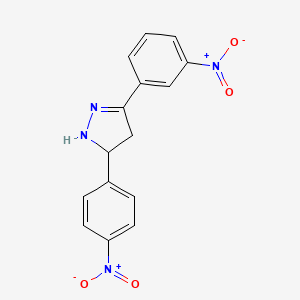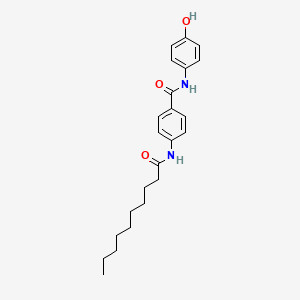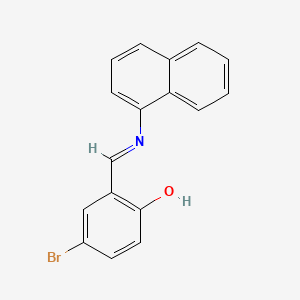
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of nitro groups at the 3 and 4 positions of the phenyl rings attached to the pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The nitro groups are introduced through nitration reactions, which involve the use of nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-5-(4-aminophenyl)-4,5-dihydro-1H-pyrazole.
Oxidation: 3-(3-Nitrosophenyl)-5-(4-nitrosophenyl)-4,5-dihydro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate .
- 1-(3-Nitrophenyl)ethanone .
- 1-(4-Nitrophenyl)ethanone .
Uniqueness
3-(3-Nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of two nitro groups at different positions on the phenyl rings can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H12N4O4 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C15H12N4O4/c20-18(21)12-6-4-10(5-7-12)14-9-15(17-16-14)11-2-1-3-13(8-11)19(22)23/h1-8,14,16H,9H2 |
InChI Key |
BXVPNPDHHLGLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-hydroxy-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B11559239.png)
![N-dodecyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B11559241.png)
![3-[(2Z)-2-[(2Z)-(3-nitrobenzylidene)hydrazinylidene]-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11559246.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11559249.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11559254.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11559257.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559260.png)
![2-(4-Iodophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide](/img/structure/B11559279.png)
![butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11559285.png)
![4-bromo-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11559286.png)

![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11559293.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11559296.png)

